Binding Affinity: 18a vs. Analog 18c
In a direct head-to-head NanoBRET saturation binding study, compound 18a demonstrated a pKd of 7.89 ± 0.01, which corresponds to a Kd of 12.9 nM, whereas the structurally analogous compound 18c (PEG2 linker) showed a pKd of 6.82 ± 0.01 (Kd = 151 nM) [1]. This represents a 6.3-fold higher affinity for 18a compared to 18c under identical assay conditions.
| Evidence Dimension | ACKR3 binding affinity (pKd/Kd) |
|---|---|
| Target Compound Data | pKd = 7.89 ± 0.01 (Kd = 12.9 nM) |
| Comparator Or Baseline | Compound 18c: pKd = 6.82 ± 0.01 (Kd = 151 nM) |
| Quantified Difference | 6.3-fold higher affinity (ΔpKd = 1.07 log units) |
| Conditions | NanoBRET saturation binding in HEK293G cells expressing NLuc-ACKR3; n=4 independent experiments in triplicate |
Why This Matters
Higher affinity reduces the required probe concentration in assays, minimizes non-specific binding, and improves signal-to-noise ratio, directly impacting assay sensitivity and reproducibility.
- [1] Dekkers S, Comez D, Karsai N, et al. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3). ACS Med Chem Lett. 2023;14(1):XXX-XXX. Table 1. View Source
